The synthesis of Amifloxacin N-oxide primarily involves the oxidation of amifloxacin. Various methods can be employed for this transformation:
Amifloxacin N-oxide participates in several chemical reactions:
The mechanism of action for Amifloxacin N-oxide mirrors that of its parent compound, amifloxacin:
The pharmacokinetics of Amifloxacin N-oxide are similar to those of amifloxacin, characterized by high bioavailability and rapid peak serum concentrations following administration.
Amifloxacin N-oxide exhibits several notable physical and chemical properties:
Amifloxacin N-oxide has several scientific applications:
Amifloxacin undergoes hepatic biotransformation primarily via N-oxidation to form amifloxacin N-oxide, a reaction catalyzed by microsomal flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) systems. This two-step process initiates with nucleophilic attack on the piperazinyl nitrogen, forming a hydroxylamine intermediate that undergoes further oxidation to the N-oxide metabolite [3]. The reaction requires NADPH and molecular oxygen as cofactors, with the N-oxide configuration confirmed through mass spectrometry showing a +16 Da mass shift from the parent amifloxacin (m/z 334.345) [3] [10].
FMO-mediated oxidation proceeds through a 4α-hydroperoxyflavin intermediate that transfers oxygen to the tertiary amine, producing stereospecific N-oxides without radical intermediates. In contrast, CYP-dependent oxidation involves single-electron transfer mechanisms, generating transient aminyl radicals that react with iron-bound oxygen [3] [8]. Comparative studies reveal that FMO3 exhibits higher catalytic efficiency (k~cat~/K~m~ = 4.7 × 10³ M⁻¹s⁻¹) than CYP isoforms for amifloxacin N-oxidation under physiological pH [3].
Table 1: Comparative Reactivity of Amifloxacin Metabolites
Metabolite | Enzymatic Pathway | Relative Activity (%) | Mass Shift (Da) |
---|---|---|---|
Amifloxacin | - | 100 (Reference) | - |
Amifloxacin N-oxide | FMO/CYP | <10% antibacterial | +16 |
N-Desmethyl amifloxacin | CYP-mediated demethylation | ~85% antibacterial | -14 |
The N-oxide metabolite exhibits significantly reduced antibacterial potency (<10% activity against Enterobacteriaceae) compared to the parent drug due to diminished DNA gyrase binding affinity. This contrasts with N-desmethyl amifloxacin, which retains substantial antimicrobial activity [1] [3].
While FMO3 dominates amifloxacin N-oxidation at neutral pH, specific CYP isoforms contribute significantly under acidic conditions or in FMO-deficient models. CYP3A4 demonstrates the highest N-oxidation capacity (V~max~ = 1.8 nmol/min/nmol P450) followed by CYP1A2 (V~max~ = 1.2 nmol/min/nmol P450), as confirmed by inhibition studies using isoform-selective chemical inhibitors and recombinant human enzymes [3] [5]. Molecular docking reveals that amifloxacin's piperazine ring positions the aliphatic nitrogen atom 3.8Å from the heme iron in CYP3A4, facilitating oxygen transfer during catalysis [5].
CYP-mediated N-oxidation exhibits unique allosteric kinetics characterized by Hill coefficients >1.0, indicating cooperative substrate binding. This sigmoidal kinetics differentiates it from FMO-mediated oxidation, which follows classical Michaelis-Menten kinetics [8]. The metabolic switch between N-dealkylation and N-oxidation is pH-dependent: alkaline conditions favor N-oxidation (FMO-dominated), while acidic conditions promote N-demethylation (CYP-dominated) [3].
Table 2: Cytochrome P450 Isoform Contributions to Amifloxacin N-oxidation
CYP Isoform | V~max~ (nmol/min/nmol P450) | K~m~ (μM) | Catalytic Efficiency (V~max~/K~m~) |
---|---|---|---|
CYP3A4 | 1.8 ± 0.3 | 42 ± 7 | 0.043 |
CYP1A2 | 1.2 ± 0.2 | 38 ± 6 | 0.032 |
CYP2C9 | 0.4 ± 0.1 | 65 ± 12 | 0.006 |
CYP2D6 | 0.2 ± 0.05 | >100 | <0.002 |
Bergamottin (CYP3A4 inhibitor) reduces amifloxacin N-oxide formation by 78% in human liver microsomes, while α-naphthoflavone (CYP1A2 inhibitor) causes 52% reduction, confirming their dominant roles [5] [8]. The N-oxidation pathway exhibits lower affinity but higher capacity than N-demethylation, explaining its increased contribution at therapeutic amifloxacin concentrations (>10 μg/mL) [3].
Interspecies differences in amifloxacin N-oxide production stem from variations in FMO/CYP expression, catalytic activity, and cofactor availability. Rodent models exhibit 3.5-fold higher N-oxide:parent compound AUC ratios than humans due to elevated FMO1 expression in murine liver [3]. In contrast, canine models show minimal N-oxide formation, correlating with low FMO3 catalytic activity in this species [1].
Pathogenic bacteria demonstrate unexpected N-oxidation capacity via cytochrome P450-like enzymes. Pseudomonas aeruginosa CYP107S1 metabolizes fluoroquinolones through alternative oxidation pathways, though amifloxacin N-oxide production remains minimal (<5% of metabolites) compared to human hepatocytes (12-18%) [8]. Fungal biotransformation systems (Coriolopsis gallica) produce laccases that non-specifically oxidize quinolone antibiotics, generating trace amounts of N-oxide derivatives via radical coupling mechanisms [7].
Table 3: Species-Specific Amifloxacin N-oxide Production
Species/Tissue | N-oxide/Parent AUC Ratio | Dominant Enzymes | Relative Yield (%) |
---|---|---|---|
Human hepatocytes | 0.18 ± 0.03 | FMO3 > CYP3A4 | 100 (Reference) |
Rat liver microsomes | 0.63 ± 0.11 | FMO1 > CYP2C11 | 350 |
Canine hepatocytes | 0.04 ± 0.01 | CYP2B11 | 22 |
P. aeruginosa lysate | 0.02 ± 0.005 | CYP107S1 | 11 |
C. gallica secretome | <0.01 | Laccase | <5 |
Metabolic studies reveal that hepatic clearance of amifloxacin to its N-oxide in humans accounts for 15-22% of administered dose, substantially lower than rodents (45-60%) [1] [3]. This variability necessitates species-specific adjustments when extrapolating preclinical metabolite exposure data. Pathogen-mediated metabolism in infected tissues may further alter local N-oxide concentrations, potentially impacting antibacterial efficacy at infection sites [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7